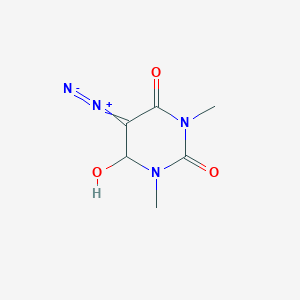
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- is a complex organic compound belonging to the pyrimidinedione family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the diazotization of a suitable precursor, followed by hydrolysis and methylation steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrimidinedione derivatives.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinediones, hydroxylated derivatives, and other functionalized compounds
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The diazo and hydroxy groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition, DNA intercalation, and modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidinedione derivatives, such as:
- 2,4(1H,3H)-Pyrimidinedione, 5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 5-phenyl-
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- apart is its unique combination of diazo and hydroxy functional groups
Propiedades
Número CAS |
57381-17-6 |
|---|---|
Fórmula molecular |
C6H8N4O3 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
5-diazo-6-hydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H8N4O3/c1-9-4(11)3(8-7)5(12)10(2)6(9)13/h4,11H,1-2H3 |
Clave InChI |
BECIBULZYGVPKP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(=[N+]=[N-])C(=O)N(C1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
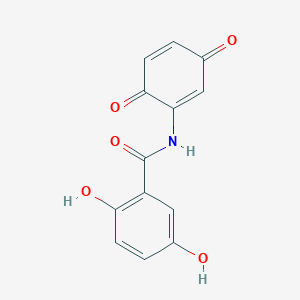

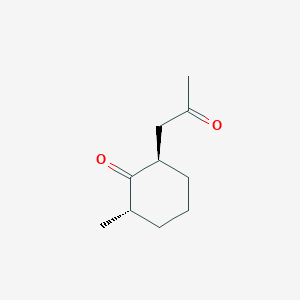
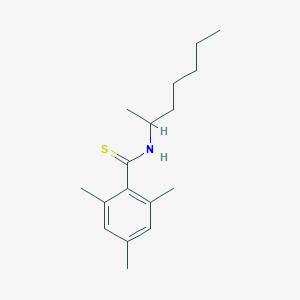
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)
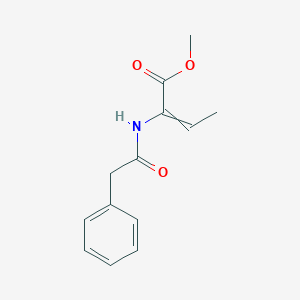

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
